Benoxacor

描述

Overview of Benoxacor as a Herbicide Safener

This compound is a dichloroacetamide safener. nih.govuiowa.edu Its main role is to induce metabolic enzymes within crops, such as maize, to provide protection against the toxicity of co-formulated herbicides. uiowa.edu This safening effect is achieved by enhancing the crop's ability to metabolize the herbicide into less toxic substances. ontosight.ai

Role in Crop Protection and Selectivity

The primary function of this compound in crop protection is to enhance herbicide selectivity. ontosight.ainih.gov It achieves this by promoting the rapid biotransformation of herbicides into less toxic metabolites within the crop species, while this enhanced metabolism does not occur to the same extent in weed species. nih.gov This differential metabolism allows the herbicide to effectively control weeds while minimizing damage to the protected crop. ontosight.ai

Studies have shown that this compound can induce key detoxifying enzymes in crops, notably glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). nih.govuiowa.edunih.gov For instance, research in maize has demonstrated that this compound treatment leads to substantial increases in the levels of GSTs in both roots and shoots. epa.gov This increased enzyme activity facilitates the conjugation of herbicides with glutathione, a crucial step in detoxification. researchgate.netjircas.go.jp

Research evaluating the safening effect of this compound in tomato plants against various herbicides demonstrated that this compound seed treatment reduced injury caused by certain herbicides, such as bicyclopyrone (B213067) and metribuzin, and led to lesser reductions in shoot biomass compared to untreated plants. cambridge.orgbioone.orgresearchgate.net

Co-formulation with Herbicides (e.g., Metolachlor)

This compound is frequently co-formulated with chloroacetanilide herbicides, such as metolachlor (B1676510), to protect crops like maize from herbicide damage. nih.govuiowa.edunih.gov This co-application is a common practice in agricultural settings to improve weed management while minimizing adverse effects on the crop. researchgate.net Commercial formulations containing both this compound and S-metolachlor are applied pre-emergence to crops like corn to enhance yields. acs.orguah.edu

The safening effect of this compound in these co-formulations is attributed to its ability to accelerate the detoxification of the herbicide within the crop. herts.ac.uk For example, this compound stimulates GST activity in corn seedlings, leading to enhanced metabolism of metolachlor through the formation of a glutathione conjugate. researchgate.net This enhanced metabolism accounts for the safening effect observed with this compound and metolachlor mixtures. researchgate.net

Furthermore, studies have investigated the environmental fate of co-formulated this compound and metolachlor. Research on the sunlight photolysis of these compounds, individually and in mixtures, on simulated soil surfaces has shown that this compound degrades faster than metolachlor. acs.orguah.edu Interestingly, when irradiated as mixtures, this compound can promote the degradation of metolachlor under certain conditions, suggesting that the safener can influence the photochemistry of its co-formulated herbicide. acs.org

Current Research Gaps and Future Directions for this compound Studies

Despite the widespread use of this compound as a herbicide safener, several research gaps exist regarding its full impact and behavior. One significant area requiring further investigation is the toxicity of safeners, including this compound. tandfonline.comresearchgate.net While most safeners are considered to have low acute ecotoxicity and mammalian toxicity, chronic effects and their underlying mechanisms are less clear. tandfonline.comresearchgate.net

Studies have highlighted the need for more research to fully characterize the potential risks of safeners to human health and the environment. tandfonline.comresearchgate.net The classification of safeners as "inert" in some regulatory frameworks, such as in the United States under FIFRA, means they are not subjected to the same extensive scrutiny as the active herbicide ingredients, despite exhibiting biological activity. uiowa.edu This raises concerns about potential human and environmental exposures and associated toxicities. uiowa.edunih.gov

Further research is needed to assess potential human exposures to this compound and other safeners, especially considering their detection in surface waters in agricultural areas. nih.govnih.gov The enantioselective metabolism of this compound in mammalian systems is another area that has received limited study, although recent research has begun to explore this in various species. nih.govuiowa.eduresearchgate.net

Future research should aim to identify other relevant environmental fate pathways for this compound and its transformation products, establish spatial and temporal occurrence trends, and elucidate the ecotoxicity of both the parent compound and its degradation products. nsf.gov Computational toxicology tools represent one approach to identify safeners and their biotransformation products for further toxicity screening, given the data gaps regarding mammalian toxicity. acs.org Regulatory agencies could consider reclassifying safeners as active ingredients to ensure adequate toxicity testing and risk assessment. tandfonline.com

Limited information is available about the biotransformation of safeners in mammals, although studies on the metabolism of structurally similar chloroacetanilide herbicides provide some insight into possible pathways involving CYPs, GSTs, and carboxylesterases (CESs). uiowa.edu Research into the enantioselective metabolism of this compound by these enzymes in different species is ongoing and reveals interspecies and sex differences. uiowa.edu

Structure

2D Structure

3D Structure

属性

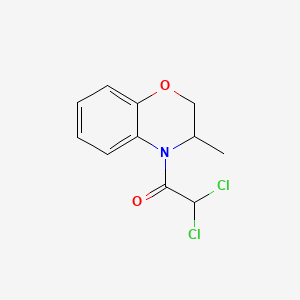

IUPAC Name |

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJJMJDEVDLPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029572 | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98730-04-2 | |

| Record name | Benoxacor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98730-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxacor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098730042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXACOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAI2652GEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Activity of Benoxacor

Enzymatic Induction and Herbicide Detoxification in Plants

Benoxacor's protective effect is largely attributed to its ability to induce the expression and activity of enzymes that metabolize and detoxify herbicides. ontosight.ainih.govuiowa.edu This enzymatic induction accelerates the breakdown of the herbicide within the crop, rendering it less toxic. ontosight.aiuah.edu The major enzyme families involved in this process include Glutathione (B108866) S-transferases (GSTs), Cytochrome P450 enzymes (CYPs), and Carboxylesterases (CESs). uiowa.eduuah.edunih.gov

Role of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of herbicides in plants. annualreviews.orgcambridge.org this compound is known to enhance the activity of GSTs in crops like maize, leading to the effective detoxification of herbicides. uah.edumedchemexpress.comresearchgate.net GSTs catalyze the conjugation of reduced glutathione (GSH) to electrophilic centers on herbicide molecules. annualreviews.orgcambridge.orgashs.org This conjugation forms a glutathione S-conjugate, which is typically less toxic and more water-soluble than the parent herbicide, facilitating its sequestration and elimination within the plant. uah.eduannualreviews.orgcambridge.org Studies have shown that this compound treatment increases GST activity towards specific herbicide substrates, such as metolachlor (B1676510) and terbuthylazine, in plants like corn and Festuca arundinacea. researchgate.netnih.govnih.gov This enhancement of GST activity is often correlated with increased tolerance to the herbicide. researchgate.netnih.gov this compound has been shown to induce different classes of GSTs, including phi and tau classes, and can increase glutathione content in plants. nih.govcore.ac.uk For example, in Arabidopsis, this compound induced the expression of AtGSTU19, a tau class GST highly active towards chloroacetanilide herbicides. nih.govnih.govresearchgate.net

Role of Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 enzymes (CYPs) are another superfamily of enzymes involved in the metabolism of a wide range of compounds, including herbicides. mdpi.comwikipedia.org In plants, CYPs catalyze various oxidative reactions, such as hydroxylation and dealkylation, which can be the initial step in herbicide detoxification. mdpi.com this compound has been shown to induce the expression and activity of specific CYP enzymes in crops like maize, contributing to enhanced herbicide metabolism. ncl.ac.ukacs.orgresearchgate.net This induction by this compound can be tissue-specific and time-dependent. ncl.ac.uk Studies in maize have identified several safener-inducible CYPs belonging to different clans (71, 72, 74, and 86) that are involved in herbicide metabolism. researchgate.net While both GSTs and CYPs are induced by this compound, studies suggest that this compound can cause greater induction of GSTs than CYPs in maize. ncl.ac.uk

Metabolic Pathways Enhanced by this compound in Crops

This compound enhances metabolic pathways in crops primarily by increasing the activity of detoxification enzymes, leading to accelerated herbicide metabolism. nih.govuah.edumedchemexpress.commdpi.comvulcanchem.com The main pathway enhanced is the conjugation of herbicides with glutathione, catalyzed by GSTs. uah.eduvulcanchem.com This leads to the formation of glutathione conjugates, which are then further metabolized and compartmentalized. annualreviews.orgcambridge.org Oxidative pathways catalyzed by CYPs are also enhanced, often as a preliminary step before conjugation. mdpi.com In maize, this compound treatment leads to rapid biotransformation of co-applied herbicides like metolachlor, resulting in the detection of various metabolites, including glutathione conjugates and their derivatives. vulcanchem.com This enhanced metabolism prevents the accumulation of the toxic herbicide in the crop. uah.edu

Tissue-Specific and Time-Dependent Effects of this compound

The inductive effects of this compound on detoxification enzymes can be tissue-specific and time-dependent. mdpi.comncl.ac.ukncl.ac.uk Studies in maize have shown that this compound can cause an early induction of detoxification genes in stems, while another safener, metcamifen, caused a later induction in leaves. ncl.ac.ukncl.ac.uk This differential induction pattern across tissues and over time can contribute to the specificity of safener action and the protection of vulnerable plant parts during critical developmental stages. ncl.ac.ukncl.ac.uk The localization of enzyme induction in specific tissues, such as coleoptiles and mesocotyls in maize, is crucial for protecting the emerging seedling from soil-applied herbicides. nih.govjircas.go.jp

Molecular Mechanisms of this compound Safening

The molecular mechanisms underlying this compound safening involve complex interactions that lead to the increased expression and activity of detoxification enzymes. nih.govnih.govmsstate.edu While the exact signaling pathways are not fully elucidated, it is understood that this compound triggers a cascade of events within plant cells that upregulate genes encoding GSTs, CYPs, and potentially other detoxification-related proteins. nih.govmdpi.comresearchgate.netnih.gov This induction is thought to involve the activation of specific transcription factors that bind to regulatory regions of these genes, increasing their transcription. nih.gov The enhanced enzyme levels result in a higher capacity for herbicide metabolism, effectively reducing the concentration of the active herbicide within the crop plant and preventing phytotoxic effects. ontosight.aiuah.edu this compound essentially primes the plant's natural defense systems to more efficiently handle the herbicide challenge. nih.gov The molecular action mechanisms of safeners involve complex interactions between multiple signals and detoxification pathways. nih.gov

Gene Regulation Profiles (e.g., Hepatic Genes)

Studies in C57BL/6 mice exposed to this compound have shown that it can affect hepatic gene expression. RNA sequencing analysis identified 163 hepatic genes that were affected by this compound exposure. researchgate.netoup.comnih.gov The gene regulation profile observed after this compound exposure was found to be similar to those induced by dichloroacetic acid and the fungicide sedaxane (B1681717). researchgate.netoup.comnih.govdntb.gov.ua Specifically, this compound and dichloroacetic acid regulated 15 out of 21 genes in the same manner, while this compound and sedaxane regulated 15 out of 16 differentially expressed genes similarly. nih.gov

Metabolomic Alterations in Biological Systems

Metabolomic analysis has been employed to investigate the biochemical changes associated with this compound exposure in biological systems, such as mice. researchgate.netoup.comnih.govresearchgate.net Targeted metabolomic analysis of serum and liver in mice exposed to this compound revealed alterations in certain metabolites. researchgate.netoup.comnih.gov Specifically, 9 out of 172 metabolites in serum and 15 out of 172 metabolites in liver were significantly altered by this compound exposure before correction for multiple comparisons. nih.gov In serum, six of the nine identified metabolites were associated with the pentose (B10789219) phosphate (B84403) pathway. nih.gov Additionally, levels of tryptamine (B22526) and deoxycholic acid, two metabolites linked to the gut microbiome, appeared to be affected by this compound exposure. nih.gov Untargeted metabolomics, in general, offers a broad exploration of the metabolome and can reveal unexpected metabolic shifts due to various factors, including environmental exposure. evotec.com This approach aids in understanding complex biological systems and identifying metabolic alterations associated with specific conditions. evotec.comrevespcardiol.org

Interactions with Plant Stress Pathways

This compound functions as a safener by inducing the enzymatic mechanisms of herbicide detoxification in plants. vulcanchem.com This primarily involves the induction of metabolic enzymes such as glutathione S-transferases (GSTs), cytochrome P450s (CYPs), and carboxylesterases (CESs) within crops like maize, providing protection against herbicide toxicity. uiowa.eduvulcanchem.com In Zea mays (maize), this compound undergoes rapid biotransformation through glutathione (GSH) conjugation and oxidative pathways. vulcanchem.com Within a short period, multiple metabolites are detected, including mono- and di-glutathione conjugates, suggesting the role of GST-mediated conjugation in detoxification. vulcanchem.com Studies in Arabidopsis seedlings have shown that this compound can induce the expression of specific GSTs. usda.gov For instance, out of eight GSTs identified in control seedlings, only AtGSTU19 was induced by this compound. usda.gov This induction of detoxification and plant defense genes by safeners suggests a potential interaction with pre-existing signaling pathways in plants that handle endogenous toxins or xenobiotics. nih.gov Possible pathways involved in safener-mediated regulation of defense genes and activation of detoxification include those mediated by oxylipins, the Nrf2-Keap1 pathway, and the jasmonic acid pathway. nih.gov

Enantioselective Metabolism of this compound

This compound is a chiral compound, meaning it exists as enantiomers. uiowa.eduvulcanchem.com The metabolism of this compound has been shown to be enantioselective in various biological systems, including rats, monkeys, humans, and mice. uiowa.eduresearchgate.netoup.comnih.govresearchgate.netresearchgate.netnih.govnih.govuiowa.edunih.gov This enantioselective metabolism is carried out by several drug-metabolizing enzymes, including CYPs, CESs, and GSTs. uiowa.eduresearchgate.netoup.comnih.govresearchgate.netresearchgate.netnih.govnih.govuiowa.edunih.gov

In vitro metabolism studies using liver microsomes and cytosol from different species have demonstrated these enantiomeric preferences. researchgate.netnih.govnih.govuiowa.edu For example, in rat liver microsomes, there was an enrichment of the first eluting this compound enantiomer (E1-benoxacor). nih.govnih.govchemrxiv.org Cytosolic incubations from female rats also resulted in enrichment of E1-benoxacor, while those from male rats showed enrichment of the second eluting enantiomer (E2-benoxacor). nih.govnih.govchemrxiv.org Human hepatic microsomal and cytosolic enzymes also metabolize this compound enantioselectively. researchgate.netuiowa.edu In pooled human liver microsomes with NADPH, enrichment of E1-benoxacor was observed. researchgate.netuiowa.edu Conversely, incubations without NADPH and human liver cytosol incubations with GSH showed an enrichment of E2-benoxacor. researchgate.netuiowa.edu

Species and Sex-Dependent Differences in Metabolism

The metabolism of this compound exhibits both species and sex-dependent differences. researchgate.netnih.govnih.gov Studies using liver microsomes from rodents, primates, and humans have demonstrated this variability in metabolism by CYPs and microsomal CESs. researchgate.net

In rats, the depletion of this compound was faster in cytosolic incubations from males compared to females, although no statistically significant sex differences were noted in microsomal incubations. nih.govnih.govchemrxiv.org Microsomal CES-mediated metabolism in monkeys showed a rank order of males ≥ females, while CYP-mediated clearance was greater in females than males. researchgate.net In human liver microsomes, this compound was depleted linearly over a 30-minute incubation period in the presence and absence of NADPH. researchgate.net Predictions based on in vitro data suggest that females may have a higher clearance of this compound by GSTs than males in humans. researchgate.netuiowa.edu

The intrinsic clearance estimates suggest that CYPs are primarily responsible for this compound metabolism in rats, with CESs contributing significantly in males. vulcanchem.comnih.govnih.gov The sex-dependent differences in this compound metabolism observed in rats could have implications for ecological risks and mammalian toxicity. nih.govnih.govchemrxiv.org

Here is a summary of some observed enantiomeric enrichment patterns:

| Species | Sex | Enzyme System | Condition | Enantiomer Enrichment |

| Rat | Female | Microsomes | E1-benoxacor | |

| Rat | Male | Microsomes | E1-benoxacor | |

| Rat | Female | Cytosol + GSH | E1-benoxacor | |

| Rat | Male | Cytosol + GSH | E2-benoxacor | |

| Human | Male/Female | Microsomes + NADPH | E1-benoxacor | |

| Human | Male/Female | Microsomes - NADPH | E2-benoxacor | |

| Human | Male/Female | Cytosol + GSH | E2-benoxacor | |

| Monkey | Male | Microsomes (CES) | - NADPH | Not specified |

| Monkey | Female | Microsomes (CES) | - NADPH | Not specified |

| Monkey | Male | Microsomes (CYP) | + NADPH | Initially E2, later E1 |

| Monkey | Female | Microsomes (CYP) | + NADPH | Initially E2, later E1 |

| Monkey | Male/Female | Cytosol (GST) | + GSH | E1 depleted |

Note: Enantiomer enrichment refers to the preferential presence of one enantiomer over the other after metabolism.

Environmental Fate and Transformation of Benoxacor

Occurrence and Distribution in Environmental Compartments

Benoxacor has been detected in various environmental systems, indicating its potential for off-site transport from agricultural fields.

Interactive Table: Detection of this compound in Midwestern U.S. Streams (2016-2017)

| Parameter | Value | Source(s) |

| Location | 7 streams across Iowa and Illinois | uah.eduusgs.gov |

| Detection Frequency | 29% | usgs.gov |

| Concentration Range | 4 - 190 ng/L | usgs.govnih.gov |

| Number of Detections | Detected in all 7 streams sampled | ca.gov |

The mobility of this compound in soil is a key factor influencing its potential to reach surface and groundwater. Research has shown that its movement can be similar to that of the herbicide S-metolachlor, with which it is often formulated. nih.gov Soil texture has been identified as a significant factor influencing its leaching potential. nih.gov

The sorption of this compound to soil particles has been characterized using the Freundlich isotherm, which describes the non-ideal and reversible nature of adsorption. In a study using three different agricultural soils, the Freundlich adsorption constant (Kf) for this compound ranged from 0.1 to 0.27 (mg/g) × (mg/L)1/n. nih.govresearchgate.net The sorption process was found to be reversible, with 40% to 90% of the adsorbed this compound being desorbed from the soils. nih.gov This reversibility suggests that this compound does not permanently bind to soil particles and can be released back into the soil solution, making it available for transport.

Interactive Table: Soil Sorption Coefficients for this compound

| Parameter | Value | Soil Type(s) | Source(s) |

| Freundlich Adsorption Constant (Kf) | 0.1 - 0.27 (mg/g) × (mg/L)¹/ⁿ | Three agricultural soils | nih.govresearchgate.net |

| Sorption Nature | Reversible (40-90% desorption) | Three agricultural soils | nih.gov |

Degradation Pathways and Kinetics

This compound can be transformed in the environment through various chemical and biological processes. Phototransformation, in particular, has been identified as a significant degradation pathway.

This compound is susceptible to degradation upon exposure to sunlight, a process known as phototransformation or photolysis. This process can occur directly through the absorption of light by the this compound molecule itself.

Research has demonstrated that this compound undergoes rapid direct photolysis in aqueous environments. uah.edu In one study conducted under simulated natural sunlight, this compound had a half-life of approximately 10 minutes. nih.gov This rapid degradation suggests that direct photolysis is a major pathway for its dissipation in sunlit surface waters. nih.gov The efficiency of this photoreaction is indicated by a calculated average quantum yield of 0.14. nih.gov

The rate of direct photolysis of this compound appears to be largely independent of pH within the environmentally relevant range of 5 to 9. nih.gov However, the degradation of this compound can be influenced by its initial concentration and the presence of other compounds. For instance, it has been observed to decay very quickly in water, falling below the detection limit in under five hours in one experiment. uah.edu The primary transformation product of this compound's direct photolysis is a monochlorinated intermediate, which itself can undergo further degradation over longer periods. nih.govnih.gov

Interactive Table: Direct Photolysis Kinetics of this compound in Aqueous Solution

| Parameter | Value | Conditions | Source(s) |

| Half-life (t1/2) | ~10 minutes | Simulated natural sunlight | nih.gov |

| Average Quantum Yield (Φavg) | 0.14 | - | nih.gov |

| Observed Rate Constant (kobs) at pH 5 | 0.079 (±0.012) min-1 | Simulated sunlight | nih.gov |

| Observed Rate Constant (kobs) at pH 7 | 0.091 (±0.012) min-1 | Simulated sunlight | nih.gov |

| Observed Rate Constant (kobs) at pH 9 | 0.082 (±0.013) min-1 | Simulated sunlight | nih.gov |

Hydrolysis

Hydrolysis is a factor in the environmental transformation of this compound, with its relevance heavily dependent on the pH and temperature of the surrounding system. acs.org Under circumneutral conditions (pH 7.0), this compound is the only one of several tested dichloroacetamide safeners that hydrolyzes at a rate considered relevant to its environmental fate, exhibiting a half-life of approximately 55 days. nih.govacs.org

The rate of hydrolysis increases significantly under basic conditions. nih.gov In buffered systems with stable, mildly alkaline pH values typical of some surface waters, the half-lives were observed to be shorter. For example, at pH 8.4, the half-life was 52.9 days, which decreased to 22.5 days at pH 8.9. acs.org The rate constant for the base-mediated hydrolysis of this compound is notably high, being two orders of magnitude greater than that of its co-formulated herbicide, S-metolachlor. nih.gov

In engineered systems, such as during lime-soda softening in water treatment plants where pH levels can be around 10.7, this compound's half-life is dramatically reduced to just 2 to 3 days. acs.org This indicates that partial transformation during water treatment is likely. nih.gov The hydrolysis rate is also strongly dependent on temperature, with significantly slower rates observed at 2°C compared to 35°C. acs.org

| Condition | pH Level | **Half-life (t₁/₂) ** | Source(s) |

| Circumneutral | 7.0 | 55.0 (±3.7) days | nih.govacs.org |

| Buffered System | 8.4 | 52.9 (±4.5) days | acs.org |

| Buffered System | 8.9 | 22.5 (±1.9) days | acs.org |

| Lime-Soda Softening | ~10.5-10.7 | 2.0 - 2.8 days | acs.org |

Sorption and Leaching Behavior in Soils

Based on its chemical properties, this compound is considered to have a high potential for leaching to groundwater. herts.ac.uk Soil column studies have demonstrated that the leaching of this compound is influenced by soil texture and that it can move through the soil at a rate similar to the active herbicide ingredient S-metolachlor. nih.govresearchgate.net

The adsorption of this compound to both agricultural soils and granular activated carbon (GAC) is best described by the Freundlich isotherm model. nih.govresearchgate.net Research indicates a significantly more favorable sorption of this compound to GAC compared to agricultural soils. nih.govresearchgate.net The Freundlich adsorption constant (Kf) for this compound sorption to GAC was found to be 6.4 (mg/g) × (mg/L)1/n. nih.govresearchgate.net In contrast, for three different agricultural soils, the Kf values were much lower, ranging from 0.1 to 0.27 (mg/g) × (mg/L)1/n. nih.govresearchgate.net The sorption process in soils is reversible, with studies showing that between 40% and 90% of the sorbed this compound can be desorbed. nih.govresearchgate.net

| Sorbent Material | Kf Value [(mg/g) × (mg/L)1/n] | Reference |

|---|---|---|

| Granular Activated Carbon (GAC) | 6.4 | nih.govresearchgate.net |

| Agricultural Soils | 0.1 - 0.27 | nih.govresearchgate.net |

The sorption of this compound in soil is significantly influenced by the soil's physical and chemical properties, particularly its organic carbon content and clay percentage. uiowa.eduresearchgate.net A significant correlation has been observed between the adsorption parameters of this compound and the percentage of organic compounds in the soil. researchgate.net Soils with a higher organic carbon content exhibit greater sorption. uiowa.edu For example, Pahokee Peat soil, with a high organic carbon content, shows a higher equilibrium distribution coefficient (Kd) compared to soils with lower organic carbon levels. uiowa.edu Similarly, soils with a higher percentage of clay tend to show greater adsorption of this compound. researchgate.net

| Soil Type | % Organic Carbon | Kd (mL g-1) | Reference |

|---|---|---|---|

| RMN | 1 | 2.9 | uiowa.edu |

| EL-7 | 2.8 | 13.4 | uiowa.edu |

| LBLS | 3 | 12.94 | uiowa.edu |

| Elliot | 3.1 | 11.6 | uiowa.edu |

Ecotoxicological and Human Health Research on Benoxacor

Ecotoxicity Studies

The environmental fate and effects of benoxacor have been a subject of scientific inquiry to assess its potential risks to various ecosystems.

Studies indicate that aquatic species are among the most sensitive to this compound. Research has classified this compound as highly toxic to aquatic autotrophs, such as freshwater algae, with a reported acute median lethal concentration (LC50) as low as 0.63 mg/L. It is considered moderately toxic to aquatic animal species. For instance, the freshwater fish Ictalurus punctatus (channel catfish) has a reported LC50 of 1.4 mg/L.

Longer-term exposure studies have demonstrated effects at much lower concentrations. In rainbow trout (Oncorhynchus mykiss), significant decreases in the condition index were observed at 0.016 mg/L, with a corresponding no-observed-effect concentration (NOEC) of 0.004 mg/L. For aquatic invertebrates, a 21-day life cycle study with Daphnia magna established a NOEC of 0.354 mg/L for effects on adult carapace length. In zebrafish (Danio rerio) embryos, exposure to this compound has been shown to cause acute and developmental toxicities.

Table 1: Acute and Chronic Toxicity of this compound to Various Aquatic Organisms

Organism Species Endpoint Value (mg/L) Freshwater Algae Selenastrum capricornutum LC50 0.63 Fish Ictalurus punctatus (Channel Catfish) LC50 1.4 Fish Oncorhynchus mykiss (Rainbow Trout) LC50 2.9 Fish Oncorhynchus mykiss (Rainbow Trout) NOEC (Condition Index) 0.004 Invertebrate Daphnia magna NOEC (Carapace Length) 0.354 Fish Danio rerio (Zebrafish) LC50 (96 h) 0.60

The toxicity of this compound to terrestrial and sediment-dwelling invertebrates has also been evaluated. Studies on species such as the springtail Folsomia candida and the carabid beetle Poecilus cupreus concluded that this compound presented a low environmental risk. For the earthworm Eisenia foetida, the acute LC50 was found to be greater than 1000 mg/kg of soil, indicating low acute toxicity. researchgate.net

Research on the sediment-dwelling midge larvae, Chironomus riparius, suggests that this compound alone presents a low toxicity risk. researchgate.net In 28-day experiments, the lowest-observed-effect concentration (LOEC) for time to emergence was 1 mg/kg for females and 100 mg/kg for males. researchgate.net

As this compound is applied in combination with herbicides, particularly S-metolachlor, the assessment of mixture toxicity is crucial. The interactions between these compounds can result in synergistic, antagonistic, or additive effects, depending on the organism and endpoint studied.

In studies with the aquatic bacterium Vibrio fischeri, this compound alone was found to be more toxic than when it was combined with S-metolachlor. researchgate.net Conversely, research on the midge Chironomus riparius indicated potential synergistic effects. researchgate.net Synergistic toxicity of the this compound and S-metolachlor mixture was observed in female midges, with a LOEC of 0.2 mg/kg, a concentration at which neither chemical alone showed an effect. researchgate.net

In contrast, a study on zebrafish (Danio rerio) embryo development found that a mixture of S-metolachlor and this compound had antagonistic effects. nih.gov The 96-hour LC50 values were higher for the mixtures than for this compound alone, and embryos exposed to the mixtures showed lower developmental toxicities than those exposed to this compound by itself. nih.gov These findings highlight the complexity of predicting the environmental impact of chemical mixtures.

Mammalian Toxicity and Toxicological Evaluation

Toxicological evaluations have been conducted to understand the potential hazards of this compound to mammals. It generally exhibits low acute toxicity via oral, dermal, and inhalation routes. federalregister.gov Repeated-dose toxicity studies in rodents have identified the kidneys, liver, and stomach as the major target organs. federalregister.gov

In an acute oral exposure study in C57BL/6 mice, significant changes in the bodyweight-adjusted weights of the testes and livers were observed. uiowa.eduoup.com The study also noted that this compound exposure resulted in a gene regulation profile similar to that of dichloroacetic acid, a potential metabolite of this compound. nih.govuiowa.eduoup.com

The metabolism of this compound has been investigated in in vitro systems using subcellular fractions (microsomes and cytosol) from the livers of various mammalian species, including humans, rats, and mice, to identify the enzymes responsible for its biotransformation. nih.govnih.govuiowa.edu

These studies have consistently shown that this compound is metabolized by several key enzyme families:

Cytochrome P450 enzymes (CYPs): These enzymes, primarily located in microsomes, are involved in the oxidative metabolism of this compound. nih.govnih.gov

Carboxylesterases (CESs): Found in microsomes, these enzymes also contribute to this compound's metabolism. nih.gov

Glutathione (B108866) S-transferases (GSTs): Located in the cytosol, GSTs metabolize this compound through conjugation with glutathione. nih.govnih.gov

A notable finding is the enantioselective metabolism of this compound. As a chiral compound, its two enantiomers are metabolized at different rates by these enzymes. nih.govnih.govchemrxiv.org Furthermore, research has revealed interspecies and sex-dependent differences in its metabolism. For example, in rats, the depletion of this compound in cytosolic incubations was faster in males than in females, while no significant sex differences were observed in microsomal incubations. nih.govchemrxiv.org Such differences in metabolism could influence the toxicological profile of the compound across different species and sexes. nih.govchemrxiv.org

Table 2: Enzymes Involved in the In Vitro Metabolism of this compound in Mammalian Liver Fractions

Enzyme Family Subcellular Location Metabolic Function Studied Species Cytochrome P450s (CYPs) Microsomes Oxidation Human, Rat, Mouse Carboxylesterases (CESs) Microsomes Hydrolysis Human, Rat, Mouse Glutathione S-transferases (GSTs) Cytosol Glutathione Conjugation Human, Rat, Mouse

Metabolic Pathways in Mammals

The biotransformation of this compound in mammalian systems is a complex process primarily carried out by hepatic enzymes. nih.gov In vitro studies using liver subcellular fractions (microsomes and cytosol) from various mammalian models, including rats, mice, and monkeys, have identified three major enzyme superfamilies responsible for its metabolism: cytochrome P450 monooxygenases (CYPs), carboxylesterases (CESs), and glutathione S-transferases (GSTs). nih.govuiowa.edu

CYPs, located in the microsomes, contribute to the oxidative metabolism of this compound. chemrxiv.org This process is cofactor-dependent, requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov Microsomal CESs also play a role in this compound's metabolism through hydrolysis of the amide bond, a reaction that does not require an external cofactor. nih.govnih.gov In the cytosolic fraction of liver cells, GSTs are responsible for conjugating this compound with glutathione (GSH), a key detoxification pathway. nih.govchemrxiv.org

The metabolism of this compound is notably enantioselective, meaning the different spatial isomers (enantiomers) of the chiral this compound molecule are processed at different rates and may follow different pathways. nih.gov This enantioselectivity has been observed across all major metabolizing enzyme systems (CYPs, CESs, and GSTs) and in all mammalian species tested. uiowa.edunih.gov Furthermore, research has revealed sex-dependent differences in the metabolic rate of this compound in rats. For instance, the depletion of this compound by cytosolic GSTs was found to be faster in male rats compared to females, suggesting sex-specific expression or activity of certain GST isoforms. chemrxiv.org In contrast, no significant sex-based differences were observed in microsomal metabolism in rats. chemrxiv.org

| Enzyme Superfamily | Cellular Location | Primary Metabolic Reaction | Cofactor Requirement | Key Findings |

|---|---|---|---|---|

| Cytochrome P450s (CYPs) | Microsomal | Oxidation | NADPH | Enantioselective metabolism observed. nih.govchemrxiv.org |

| Carboxylesterases (CESs) | Microsomal & Cytosolic | Hydrolysis (Amide Cleavage) | None | Potential pathway to form dichloroacetic acid. nih.gov Enantioselective. uiowa.edu |

| Glutathione S-Transferases (GSTs) | Cytosolic | Glutathione Conjugation | GSH | Key detoxification route. nih.gov Enantioselective and sex-dependent differences in rats. chemrxiv.org |

Identification of Potential Toxic Metabolites (e.g., Dichloroacetic Acid)

A significant aspect of this compound metabolism research is the identification of metabolites that may pose a toxicological risk. Evidence points to the formation of dichloroacetic acid (DCA) as a metabolite of concern. nih.gov DCA is a known hepato- and immunotoxicant in mice. nih.gov

The proposed pathway for DCA formation is through the hydrolysis of this compound's amide bond, a reaction catalyzed by CESs. nih.govchemrxiv.org This cleavage would release the dichloroacetyl moiety, which then becomes dichloroacetic acid, and the 1,4-benzoxazine portion of the parent molecule. nih.gov While direct measurement of DCA as a this compound metabolite in vivo is a subject for further confirmation, indirect evidence strongly supports its formation. nih.gov Studies have shown that the profile of genes differentially expressed in the livers of mice exposed to this compound closely matches the gene expression profile caused by direct exposure to DCA. uiowa.edu This molecular-level similarity suggests that DCA is not only a metabolite but also a key mediator of this compound's biological effects. nih.gov

Gene Expression and Metabolomic Changes in Mammalian Models

Exposure to this compound has been shown to induce significant changes at the molecular level in mammalian models, specifically altering gene expression and metabolic profiles in the liver.

In a study involving C57BL/6 mice, RNA sequencing analysis of the liver identified 163 hepatic genes that were differentially expressed following this compound administration. uiowa.edunih.gov A key finding from this transcriptomic analysis was the striking similarity between the gene regulation profile induced by this compound and that of known toxicants, including dichloroacetic acid. nih.gov Specifically, this compound and DCA were found to regulate 15 of 21 identified genes in the same manner, providing strong correlational evidence for DCA's role as a toxic metabolite. nih.gov

| Finding | Details | Implication |

|---|---|---|

| Differentially Expressed Genes | 163 hepatic genes were affected by this compound exposure. nih.gov | Indicates a significant transcriptional response in the liver. |

| Comparative Profile | Gene expression profile showed high similarity to that induced by dichloroacetic acid (DCA). nih.gov | Suggests that the effects of this compound may be mediated by its metabolite, DCA. uiowa.edu |

| Shared Gene Regulation | This compound and DCA regulated 15 out of 21 common target genes in the same manner. nih.gov | Provides specific molecular evidence linking this compound exposure to DCA-like activity. |

Metabolomic analyses of serum and liver tissue from this compound-exposed mice also revealed distinct alterations. nih.gov Targeted analysis identified 9 metabolites in the serum and 15 in the liver that were significantly changed, although these changes did not hold statistical significance after correction for multiple comparisons. nih.gov Notably, in the serum, six of the nine affected metabolites were associated with the pentose (B10789219) phosphate pathway. nih.gov These findings indicate that this compound exposure can disrupt metabolic homeostasis, though the full toxicological significance of these specific changes requires further investigation. The metabolomics dataset was generated from male C57BL/6J mice exposed to this compound in corn oil. uiowa.edu

| Matrix | Number of Significantly Altered Metabolites (Uncorrected) | Notable Pathway/Association |

|---|---|---|

| Serum | 9 out of 172 | 6 of 9 metabolites are associated with the pentose phosphate pathway. nih.gov |

| Liver | 15 out of 172 | N/A |

Analytical Methodologies for Benoxacor Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of benoxacor analysis, providing powerful separation capabilities essential for isolating the compound from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized. acs.orgresearchgate.net

HPLC is a versatile and widely adopted method for the analysis of this compound. nih.gov It is particularly suitable for separating non-volatile or thermally sensitive compounds like this compound from environmental and biological extracts. The technique has been successfully applied for the simultaneous detection of this compound and other agrochemicals, such as butachlor (B1668075) and S-metolachlor. acs.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode used for this compound analysis. sielc.com This technique employs a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

In a typical application, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is used to separate this compound from other compounds. sielc.com For instance, one method for the simultaneous determination of mesotrione, S-metolachlor, and this compound utilized a mobile phase of acetonitrile and water in an 80:20 (v/v) ratio. Another established method for analyzing butachlor and this compound used a gradient elution with water containing 1% phosphoric acid and acetonitrile. acs.org Detection is commonly achieved using a UV-Visible detector, with specific wavelengths such as 230 nm or 291 nm being monitored. uah.edu

| Parameter | Method 1 | Method 2 |

| Analytes | This compound, Mesotrione, S-Metolachlor | This compound, Butachlor acs.org |

| Column | Shimadzu BDS C18 (250 mm x 4.6 mm, 5µm) | C18 Stationary Phase acs.org |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Gradient: Water (1% H₃PO₄) and Acetonitrile acs.org |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detector | UV-Vis Absorption | HPLC-UV acs.org |

| Wavelength | 230 nm | Not Specified |

| Retention Time | Not Specified | 13.5 min acs.org |

| Limit of Quantitation | Not Specified | 15.0 ng acs.org |

This compound is a chiral compound, existing as two enantiomers (R- and S-forms). nih.gov Since enantiomers can exhibit different biological activities and degradation rates, their separation and individual quantification are of significant interest. nih.govnih.gov HPLC with chiral stationary phases (CSPs) is the primary technique for this purpose. nih.gov

Research has demonstrated that both normal-phase and reversed-phase HPLC can be employed for the enantiomeric separation of this compound. nih.govnih.gov A variety of commercial chiral columns, such as Chiralpak AD, Chiralpak IC, and Lux Cellulose series, have been tested. nih.gov The choice of mobile phase (e.g., hexane/ethanol, hexane/isopropanol for normal-phase; methanol (B129727)/water, acetonitrile/water for reversed-phase) and column temperature significantly influences the separation resolution. nih.gov Studies have shown that normal-phase HPLC often provides better separation for this compound enantiomers compared to reversed-phase. nih.gov However, complete baseline separation has been successfully achieved under reversed-phase conditions using a Lux Cellulose-3 column with a methanol/water mobile phase. nih.gov

| Column | Mode | Mobile Phase (v/v) | Resolution (Rs) | Status |

| Lux Cellulose-3 | Reversed-Phase | Methanol/Water (80/20) | 6.08 | Baseline Separation nih.gov |

| Chiralpak IC | Reversed-Phase | Methanol/Water (70/30) | 0.96 | Partial Separation nih.gov |

| Lux Cellulose-1 | Reversed-Phase | Methanol/Water (100/0) | 0.54 | Partial Separation nih.gov |

| Chiralpak AD | Normal-Phase | Hexane/Ethanol (90/10) | 2.65 | Complete Separation nih.gov |

| Chiralpak IC | Normal-Phase | Hexane/Isopropanol (90/10) | 2.13 | Complete Separation nih.gov |

| Lux Cellulose-1 | Normal-Phase | Hexane/Ethanol (90/10) | 1.95 | Complete Separation nih.gov |

Gas chromatography, often coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), is another powerful technique for the analysis of this compound. nih.govnih.govresearchgate.net GC offers high sensitivity and is particularly effective for routine analysis in various matrices like wheat and soil. acs.orgresearchgate.net

For the analysis, samples are typically injected in splitless mode into a GC system equipped with a capillary column, such as an Agilent SLB-5MS. nih.govnih.gov A specific temperature program is used to separate this compound from other components in the sample before detection. For example, one method involved an initial oven temperature of 50°C, which was ramped up to 300°C to elute the compound. nih.gov Enantioselective analysis can also be performed using GC with a chiral column, such as a CP-Chiralsil DEX CB column, to determine the enantiomeric fraction (EF) of this compound in metabolism studies. nih.govnih.gov

| Parameter | Achiral Analysis | Enantioselective Analysis |

| Instrument | Agilent 6890 N GC / 5975 MSD nih.govnih.gov | Agilent GC with µECD nih.govresearchgate.net |

| Column | SLB-5MS (30 m x 0.25 mm x 0.25 µm) nih.govnih.gov | CP-Chiralsil DEX CB (25 m x 0.25 mm x 0.25 µm) nih.gov |

| Inlet Temperature | 280°C nih.govnih.gov | 250°C nih.gov |

| Carrier Gas | Helium nih.govnih.gov | Helium nih.gov |

| Flow Rate | 1 mL/min nih.gov | 2 mL/min nih.gov |

| Oven Program | 50°C (1 min), ramp to 240°C, hold, ramp to 300°C nih.gov | 50°C (1 min), ramp to 145°C, hold, ramp to 200°C nih.govnih.gov |

| Detector | Mass Spectrometer (MS) nih.govnih.gov | Micro Electron Capture Detector (µECD) researchgate.net |

| Limit of Quantitation | 2.5 ng acs.orgacs.org | Not Specified |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible absorption spectroscopy, are fundamental to the analysis of this compound, often serving as the detection principle in other analytical techniques like HPLC.

UV-Visible absorption spectroscopy is used to quantify this compound by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uah.edu The absorption spectrum of this compound shows significant molar absorptivity in the solar spectrum range. uah.edu This property is leveraged in HPLC systems equipped with Diode Array Detectors (DAD) or variable wavelength UV detectors, where a specific wavelength is chosen for maximum sensitivity and selectivity. uah.edu For instance, in HPLC-DAD analysis, this compound is often detected at a wavelength of 291 nm. uah.edu This technique is integral to studying the photodegradation kinetics of this compound, as changes in its concentration over time can be monitored by the decrease in absorbance. uah.edu

Mass Spectrometry (MS) Applications

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a primary technique for the analysis of this compound. GC-MS is frequently utilized for the determination and quantification of this compound in various samples, including biological matrices like liver microsomes and cytosol. researchgate.netnih.gov In these applications, the mass spectrometer often operates in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, using an internal standard such as acenaphthene (B1664957) for accurate quantification. nih.gov

Research studies investigating the metabolism of this compound have employed GC-MS systems, such as an Agilent 6890N gas chromatograph connected to an Agilent 5975 MS. nih.gov The methodology involves a splitless injection mode with specific temperature programs for the inlet and oven to ensure optimal separation on a capillary column, like an Agilent SLB-5MS (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness). nih.govnih.gov Helium is consistently used as the carrier gas. nih.govnih.gov The temperatures of the MS source and quadrupole are also precisely controlled to ensure reproducible ionization and mass analysis. nih.gov

In addition to GC-MS, liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a powerful tool for multi-residue analysis of pesticides in complex matrices like fruits and vegetables. jfda-online.com This technique offers high sensitivity and specificity, making it suitable for routine monitoring. jfda-online.com

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Gas Chromatograph | Agilent 6890N / 6890 | nih.govnih.gov |

| Mass Spectrometer | Agilent 5975 MS / 5975 MSD | nih.govnih.gov |

| Injection Mode | Splitless | nih.govnih.gov |

| Inlet Temperature | 280°C | nih.govnih.gov |

| Column Type | Agilent SLB-5MS (or equivalent) | nih.govnih.gov |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | nih.govnih.gov |

| Carrier Gas | Helium | nih.govnih.gov |

| Carrier Gas Flow Rate | 1 mL/min | nih.gov |

| Oven Program | Initial 50°C (hold 1 min), ramp 15°C/min to 240°C (hold 13 min), ramp 15°C/min to 300°C (hold 10 min) | nih.govnih.gov |

| MS Source Temperature | 230°C | nih.gov |

| MS Quadrupole Temp. | 150°C | nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) | nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation is critical for accurate this compound analysis, aiming to isolate the analyte from the sample matrix and minimize interference. The choice of technique depends on the matrix being analyzed, such as soil, plant tissues, or biological fluids. researchgate.netnih.gov

A common approach for the determination of this compound in subcellular fraction incubations is liquid-liquid extraction (LLE). researchgate.net In this procedure, samples from microsomal or cytosolic incubations are first quenched, for example with ice-cold 1% formic acid, to stop enzymatic reactions. nih.gov The extraction is then performed using an organic solvent like pesticide-grade ethyl acetate. researchgate.netnih.gov

For solid matrices such as wheat and soil, the extraction process typically begins with a solvent like methanol to dissolve the this compound residues. nih.gov Similarly, for formulated pesticide mixtures, acetonitrile has been selected as a solvent based on the solubility characteristics of this compound and other components. Following the initial extraction, a cleanup step is usually necessary to remove co-extracted matrix components that could interfere with the final analysis. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used cleanup technique in the analysis of this compound and other pesticides. nih.gov It is employed after the initial solvent extraction to purify the sample extract before chromatographic analysis. nih.gov The SPE process involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while impurities are washed away. The purified this compound is then eluted with a small volume of a different solvent. ca.gov

In a method for the simultaneous detection of this compound and butachlor in wheat and soil, SPE was used for cleanup after an initial methanol extraction. nih.gov For multi-residue pesticide analysis in water, various SPE sorbents have been evaluated, with polymeric reversed-phase materials like Bond Elut PPL and Oasis HLB demonstrating the ability to retain a broad range of analytes, including those with properties similar to this compound. nih.gov The general SPE procedure for aqueous samples involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with a solvent such as ethyl acetate. ca.gov C18 (octadecyl) bonded silica (B1680970) is another common stationary phase used in SPE cartridges for pesticide extraction. unitedchem.com

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its reliability, accuracy, and fitness for purpose. iupac.org For this compound analysis, method validation is performed according to established guidelines such as SANCO 3030/99 Rev. 4 or SANTE/11312/2021. nih.gov The process involves evaluating several key performance characteristics. mhlw.go.jp

Key validation parameters include:

Selectivity/Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. mhlw.go.jp This is confirmed by analyzing blank samples and ensuring no significant interferences are observed at the retention time of this compound. mhlw.go.jp

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy (Trueness) : This is typically assessed through recovery studies, where a blank sample is spiked with a known amount of this compound and analyzed. mhlw.go.jp The percentage of the analyte recovered is calculated. For a method determining this compound in wheat and soil, recovery tests ranged from 86.5% to 90.8% in wheat shoots and 85.7% to 90.7% in soil. nih.gov Guidelines often specify acceptable recovery ranges, commonly between 70% and 120%. nih.gov

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time. mhlw.go.jp

Intralaboratory Precision : Precision within a single laboratory over a longer period, accounting for variations like different analysts or equipment. mhlw.go.jp An RSD of ≤ 20% is a common requirement. nih.gov

Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov For this compound, the LOQ was determined to be 2.5 ng by GC and 15.0 ng by HPLC in a study on wheat and soil samples. nih.gov

Table 2: Summary of Method Validation Parameters and Findings for this compound

| Parameter | Description | Typical Acceptance Criteria | Reported Findings for this compound | Source |

|---|---|---|---|---|

| Accuracy (Recovery) | The percentage of a known amount of analyte detected. | 70-120% | 85.7% - 90.8% (in soil and wheat) | nih.govnih.gov |

| Precision (RSD) | The degree of scatter between a series of measurements. | ≤ 20% | Method considered reproducible and accurate. | nih.govnih.gov |

| Selectivity | Ability to measure analyte without interference. | No significant peaks in blank matrix at analyte retention time. | No interferences observed from plant or soil matrices. | nih.gov |

| Limit of Quantitation (LOQ) | Lowest amount quantifiable with accuracy and precision. | S/N ratio ≥ 10 | 2.5 ng (GC); 15.0 ng (HPLC) | nih.govmhlw.go.jp |

Regulatory Science and Risk Assessment of Benoxacor

Regulatory Classification and Data Gaps

Benoxacor is classified not as an active herbicidal ingredient but as a herbicide safener. ca.gov In the United States, it is regulated as an inert ingredient in pesticide formulations under the Federal Food, Drug, and Cosmetic Act (FFDCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). federalregister.govepa.gov Its primary function is to protect crops, such as corn, from injury by co-formulated herbicides like S-metolachlor. ca.gov The U.S. Environmental Protection Agency (EPA) establishes tolerances for residues of this compound in or on various raw agricultural commodities. federalregister.govgovinfo.gov In contrast, this compound is not approved for use in the European Union or Great Britain. herts.ac.uk

Risk Assessment Methodologies

The risk assessment for this compound, as conducted by regulatory bodies like the U.S. EPA, follows established methodologies for pesticides to ensure that aggregate exposure remains within safe limits. federalregister.gov The FFDCA defines "safe" as "a reasonable certainty that no harm will result from aggregate exposure to the pesticide chemical residue." federalregister.gov

The process involves identifying toxicological Points of Departure (PODs) from animal studies. federalregister.gov Key PODs include the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen, and the Lowest Observed Adverse Effect Level (LOAEL), the lowest dose at which an adverse effect is observed. federalregister.gov These PODs are then used with uncertainty or safety factors to calculate safe exposure levels for humans, such as the Population-Adjusted Dose (PAD) or a chronic Reference Dose (cRfD). federalregister.gov Risk is then characterized by comparing estimated human exposure to these safe levels. For threshold effects, a Margin of Exposure (MOE) is often calculated; an MOE below a certain Level of Concern (LOC), typically 100, may indicate a potential risk. federalregister.gov

Dietary Exposure Assessment

Dietary exposure assessments for this compound evaluate potential exposure from the consumption of food and drinking water. The EPA conducts separate assessments for acute (single-day) and chronic (long-term) exposure. federalregister.gov These assessments are intentionally conservative to avoid underestimating risk. Methodologies typically assume that 100% of crops for which the pesticide is registered are treated and that residues are present at the maximum legally allowed level, or tolerance. federalregister.gov

For the acute dietary risk assessment, the exposure for the general U.S. population was estimated to occupy a small fraction of the acute Population Adjusted Dose (aPAD). federalregister.gov The chronic dietary assessment found that for the general population, exposure utilized 18.0% of the chronic PAD (cPAD), while for the most sensitive subgroup, non-nursing infants, it was 75.5% of the cPAD. federalregister.gov

| Exposure Type | Population Subgroup | % of Population Adjusted Dose (PAD) |

|---|---|---|

| Acute | General U.S. Population | 0.17% |

| Acute | Non-nursing infants (highest exposed) | 0.50% |

| Chronic | General U.S. Population | 18.0% |

| Chronic | Non-nursing infants (highest exposed) | 75.5% |

Aggregate Exposure Considerations

Aggregate exposure assessments provide a more comprehensive picture of risk by combining dietary exposure from food and water with potential non-dietary exposures, such as those in residential settings. federalregister.gov For this compound, chronic residential exposure is not expected as the products it is formulated in are intended for commercial agricultural use. federalregister.govgovinfo.gov

The EPA evaluates several aggregate risk scenarios:

Acute Risk: This assessment considers dietary consumption from food and drinking water. For this compound, the acute aggregate risk is not of concern. federalregister.gov

Chronic Risk: This combines chronic exposure from food and water. As the dietary risk was determined to be below the level of concern, the aggregate chronic risk is also not a concern. federalregister.gov

Short- and Intermediate-Term Risk: These scenarios take into account residential exposures plus chronic dietary exposure. The calculated MOEs for both adults and children are well above the LOC of 100, indicating they are not of concern. federalregister.gov

Aggregate Cancer Risk: Based on its cancer classification and the determination that the chronic reference dose is protective against potential cancer effects, the EPA concluded there is no cancer risk from aggregate exposure to this compound. federalregister.gov

| Risk Scenario | Population Subgroup | Result/Value | Regulatory Conclusion |

|---|---|---|---|

| Acute Aggregate | All | Exposure below LOC | Not of Concern |

| Chronic Aggregate | All | Exposure below LOC | Not of Concern |

| Short-Term Aggregate | Adults | MOE = 550 | Not of Concern (LOC = 100) |

| Children | MOE = 125 | ||

| Intermediate-Term Aggregate | Adults | MOE = 550 | Not of Concern (LOC = 100) |

| Children | MOE = 127 | ||

| Aggregate Cancer | U.S. Population | cRfD is protective | Not a Concern |

Considerations for Future Regulatory Frameworks

The case of this compound highlights a significant challenge in pesticide regulation: the assessment of so-called "inert" ingredients. uiowa.edu Future regulatory frameworks may need to reconsider the distinction between active and inert components, as mounting evidence suggests that safeners and other formulants are not biologically inert and can exhibit their own toxicological profiles. nih.gov Research has shown that this compound is metabolized by key enzyme systems in mammals, and high doses can affect organ weights in animal studies, challenging the assumption of its safety. nih.govuiowa.edu

常见问题

Q. What experimental models are commonly used to study Benoxacor's mechanism of action in plants, and how are detoxification enzymes quantified?

this compound induces glutathione S-transferases (GSTs) in plants, which detoxify herbicides via conjugation. Researchers often use Arabidopsis thaliana or maize seedlings treated with this compound and measure GST activity using substrates like 1-chloro-2,4-dinitrobenzene (CDNB). Enzyme activity is quantified spectrophotometrically by tracking glutathione conjugate formation at 340 nm . Proteomic analyses (e.g., MALDI-ToF MS) further identify specific GST isoforms, such as AtGSTF8 in Arabidopsis, which are upregulated by safeners .

Q. How do researchers design experiments to evaluate this compound's efficacy in protecting crops from herbicide injury?

Studies employ factorial designs with controlled herbicide and safener applications. For example, tomato seedlings are pretreated with this compound before exposure to herbicides like metolachlor. Protection is assessed via shoot height measurements, biomass quantification, and visual injury scoring at 7, 14, and 21 days post-treatment. Replication (e.g., 4x randomized blocks) ensures statistical robustness, while enzyme activity assays (e.g., GST-M) correlate biochemical responses with phenotypic outcomes .

Q. What are the standard methods for analyzing this compound's environmental persistence in aqueous systems?

Hydrolysis studies under environmentally relevant conditions (pH 5–9, 25°C) use HPLC-DAD to monitor this compound degradation. Buffered systems isolate pH effects, while kinetic models (e.g., first-order decay) calculate half-lives. For example, this compound’s half-life in alkaline conditions (pH 9) is determined by measuring OH−-mediated degradation rates .

Advanced Research Questions

Q. How does enantioselective metabolism of this compound in human hepatic systems impact toxicity assessments?

Human liver microsomes (pHLM) and cytosol (pHLC) are incubated with racemic this compound to study enantiomer-specific metabolism. Gas chromatography tracks depletion of enantiomers (E1 and E2), revealing NADPH-dependent microsomal enzymes preferentially metabolize E1, while cytosolic GSH-dependent enzymes target E2. Scaled intrinsic clearance (CLint) calculations integrate in vitro half-lives and enzyme kinetics, highlighting the need for enantiomer-specific toxicity studies .

Q. What analytical challenges arise in chiral separation of this compound enantiomers, and how are they addressed?

Normal-phase and reversed-phase HPLC with chiral stationary phases (e.g., Chiralpak IA-3) resolve enantiomers. Mobile phase optimization (e.g., n-hexane/isopropanol ratios) and temperature control (20–40°C) improve resolution (R >1.5). Method validation includes precision (RSD <5%) and recovery (>90%) tests. Such protocols are critical for studying enantiomer-specific environmental degradation and bioactivity .

Q. How do researchers resolve contradictions in this compound's toxicity across experimental models?

Discrepancies arise from metabolite variability (e.g., anaerobic breakdown products mimicking herbicides) and species-specific enzyme induction. Comparative studies in mice (hepatotoxicity via PXR/FXR activation) and aquatic models (zebrafish developmental defects) use transcriptomics and ToxCast data to identify conserved AOPs (Adverse Outcome Pathways). Metabolite profiling via LC-MS/MS further clarifies mechanisms .

Q. What molecular techniques elucidate this compound's role in regulating stress-responsive genes like CYP81D11 in plants?

Quantitative RT-PCR with mutants (e.g., dde2-2, coi1-t) identifies jasmonate signaling pathways involved in this compound-induced CYP81D11 expression. Rosette tissues are harvested post-treatment (50 µM this compound, 8h), and transcript levels normalized to housekeeping genes (e.g., UBQ5). This approach links safener activity to detoxification gene networks .

Methodological Notes

- Data Contradiction Analysis : Cross-model comparisons (e.g., plant vs. mammalian systems) require integration of enzyme kinetics, omics datasets, and environmental fate studies .

- Experimental Design : Use factorial designs with controls for cofactors (NADPH/GSH), heat-inactivated enzymes, and vehicle effects (DMSO) to isolate enzymatic contributions .

- Advanced Analytics : Combine chiral chromatography , proteomics , and transcriptomics for mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。